

Application in the Synthesis of Novel Pharmaceutical Compounds: Enzalutamide and Crizotinib

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Compound of Interest

	1-butyl-3-(diaminomethylidene)guanidine; hydrochloride
Compound Name:	
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This document provides detailed application notes and experimental protocols for the synthesis of two significant pharmaceutical compounds: Enzalutamide and Crizotinib. These examples illustrate modern synthetic strategies and their application in developing targeted cancer therapies.

Application Note 1: Enzalutamide

Application: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).^{[1][2]} It has demonstrated a significant survival benefit in patients who have previously received chemotherapy.^[2]

Mechanism of Action: Enzalutamide functions as a second-generation nonsteroidal antiandrogen with a multi-faceted mechanism of action that comprehensively targets the androgen receptor signaling pathway.^{[2][3][4]} Unlike first-generation antiandrogens, Enzalutamide not only competitively inhibits the binding of androgens to the AR with a significantly higher affinity but also prevents the nuclear translocation of the AR.^{[2][3][4][5]} Furthermore, it impairs the binding of the AR to DNA and the recruitment of coactivators,

thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and proliferation.[2][4] This comprehensive blockade of the AR signaling cascade makes it an effective therapeutic agent in the context of castration-resistant prostate cancer where the AR pathway remains a key driver of tumor progression.[3][6]

Pharmacological Properties: Enzalutamide exhibits a high binding affinity for the androgen receptor, reported to be five- to eight-fold greater than that of the first-generation antiandrogen, bicalutamide.[3][7] It demonstrates no partial agonist activity, a limitation observed with earlier antiandrogens.[3] Clinical trials have shown that Enzalutamide, in combination with androgen deprivation therapy (ADT), significantly reduces the risk of death in patients with metastatic hormone-sensitive prostate cancer (mHSPC) compared to ADT alone.[8][9]

Application Note 2: Crizotinib

Application: Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) gene rearrangements.[10][11] It is also active against tumors with ROS1 and c-MET alterations.[12]

Mechanism of Action: Crizotinib functions as a potent inhibitor of several receptor tyrosine kinases, including ALK, c-MET (also known as hepatocyte growth factor receptor or HGFR), and ROS1.[10][11][12] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK fusion protein.[11][12] This aberrant kinase activity drives uncontrolled cell proliferation and survival. Crizotinib competitively binds to the ATP-binding pocket of the ALK tyrosine kinase domain, inhibiting its phosphorylation and downstream signaling through pathways such as STAT3, AKT, and ERK.[12][13] By blocking these critical oncogenic signaling cascades, Crizotinib effectively induces apoptosis and inhibits the growth of tumors dependent on these kinases.[13]

Pharmacological Properties: Crizotinib demonstrates potent, concentration-dependent inhibition of ALK and c-MET phosphorylation in cellular assays.[10] It has shown significant antitumor activity in preclinical models and clinical trials in patients with ALK-positive NSCLC.[10] The IC₅₀ values for Crizotinib against c-MET and ALK in cell-based assays are 8.0 nM and 20 nM, respectively. In breast cancer cell lines, the IC₅₀ values for Crizotinib were found to be 5.16 μM in MDA-MB-231, 1.5 μM in MCF-7, and 3.85 μM in SK-BR-3 cells.[14]

Quantitative Data Summary

Table 1: Biological Activity of Crizotinib

Target Cell Line/Kinase	IC50 Value	Reference
c-MET (cell-based)	8.0 nM	
ALK (cell-based)	20 nM	
NPM-ALK (Karpas299 or SU-DHL-1 cells)	24 nM	[15]
GTL-16 (gastric carcinoma)	9.7 nM	[15]
MDA-MB-231 (breast cancer)	5.16 μM	[14]
MCF-7 (breast cancer)	1.5 μM	[14]
SK-BR-3 (breast cancer)	3.85 μM	[14]

Table 2: Clinical Trial Outcomes for Enzalutamide in Metastatic Hormone-Sensitive Prostate Cancer (ARCHES Trial)

Outcome	Enzalutamide + ADT	Placebo + ADT	Hazard Ratio (95% CI)	p-value	Reference
Risk of Death	27% (154/574)	35% (202/576)	0.66 (0.53-0.81)	<0.001	[9]
Radiographic Progression or Death	Not Reached	40.5 months	0.38 (0.31-0.48)	-	[9]

Experimental Protocols

Synthesis of Enzalutamide

This protocol describes a five-step synthesis of Enzalutamide starting from 4-bromo-2-fluorobenzoic acid.

Step 1: Methyl Esterification of 4-bromo-2-fluorobenzoic acid

- To a solution of 4-bromo-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.
- Heat the solution under reflux for 12 hours.
- Concentrate the solution in vacuo.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated potassium carbonate solution, water, and saturated sodium chloride solution.
- Concentrate the organic layer and add n-heptane to precipitate the product, methyl 4-bromo-2-fluorobenzoate.

Step 2: Ullmann Ligation

- This step involves the coupling of the product from Step 1 with another intermediate. A copper(I) salt is typically used as a catalyst for this type of reaction.

Step 3: Second Methyl Esterification

- Similar to Step 1, this step involves the esterification of a carboxylic acid group to a methyl ester using methanol and a suitable acid catalyst.

Step 4: Ring Closing Reaction

- To a solution of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a mixture of dimethyl sulfoxide (DMSO) and isopropyl acetate, heat the reaction to 95 °C for 24 hours.[\[16\]](#)
- After cooling, add isopropyl acetate and water for extraction. Isopropanol can be added to break any emulsion.[\[16\]](#)

Step 5: Final Methyl Amidation to Yield Enzalutamide

- To the intermediate from the previous step dissolved in tetrahydrofuran, add a pre-cooled 40% aqueous methylamine solution dropwise at -11 °C.[\[16\]](#)

- Maintain the reaction at -8 ± 1 °C for 22 hours.[16]
- Quench the reaction by adding ethanol.
- Concentrate the solution in vacuo to remove organic solvents and precipitate the product.
- Filter the solid, rinse with isopropanol, and dry to afford Enzalutamide as white crystals with a reported yield of 83.6% and purity of 99.8%. [16]

Synthesis of Crizotinib

This protocol outlines a synthetic route to Crizotinib involving a Mitsunobu reaction, chemoselective reduction, and a Suzuki coupling.[17]

Step 1: Mitsunobu Reaction

- A Mitsunobu reaction between a chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, and 3-hydroxy-2-nitropyridine is performed in toluene to produce (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine with complete inversion of stereochemistry.[17]
- The product is crystallized from ethanol to remove reaction byproducts.[17]

Step 2: Chemoselective Arylnitro Reduction

- Charge a reactor with sponge nickel, methanol, and the nitropyridine from Step 1.[17]
- Apply hydrogen pressure (initially 1.2 barg, then increased to 3.5 barg) and heat to 50 °C until hydrogen uptake ceases, indicating the completion of the reduction to 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[17]

Step 3: Regioselective Bromination

- Dissolve the aminopyridine from Step 2 in dichloromethane.
- Add a solution of N-bromosuccinimide (NBS) in acetonitrile at -15 °C, maintaining the temperature below -10 °C.[17]

- After a short reaction time, quench the reaction with a solution of sodium metabisulfite and potassium hydroxide in water at 0 °C to yield 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[17]

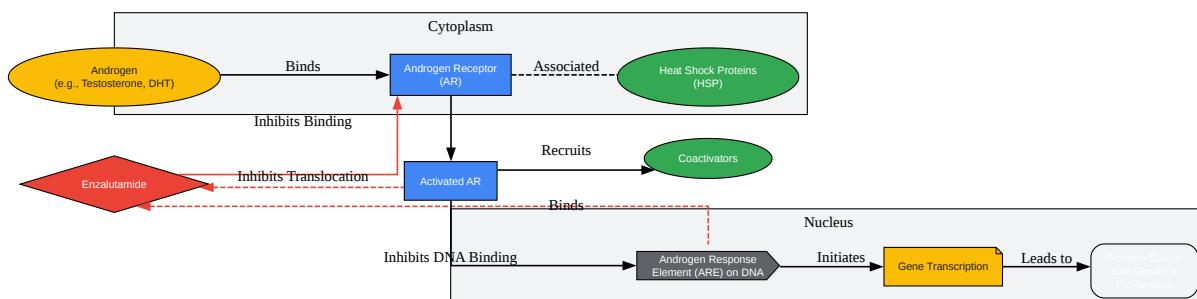
Step 4: Suzuki Coupling

- A highly selective Suzuki reaction is performed between the bromopyridine from Step 3 and a suitable pinacol boronate ester.

Step 5: Boc Deprotection

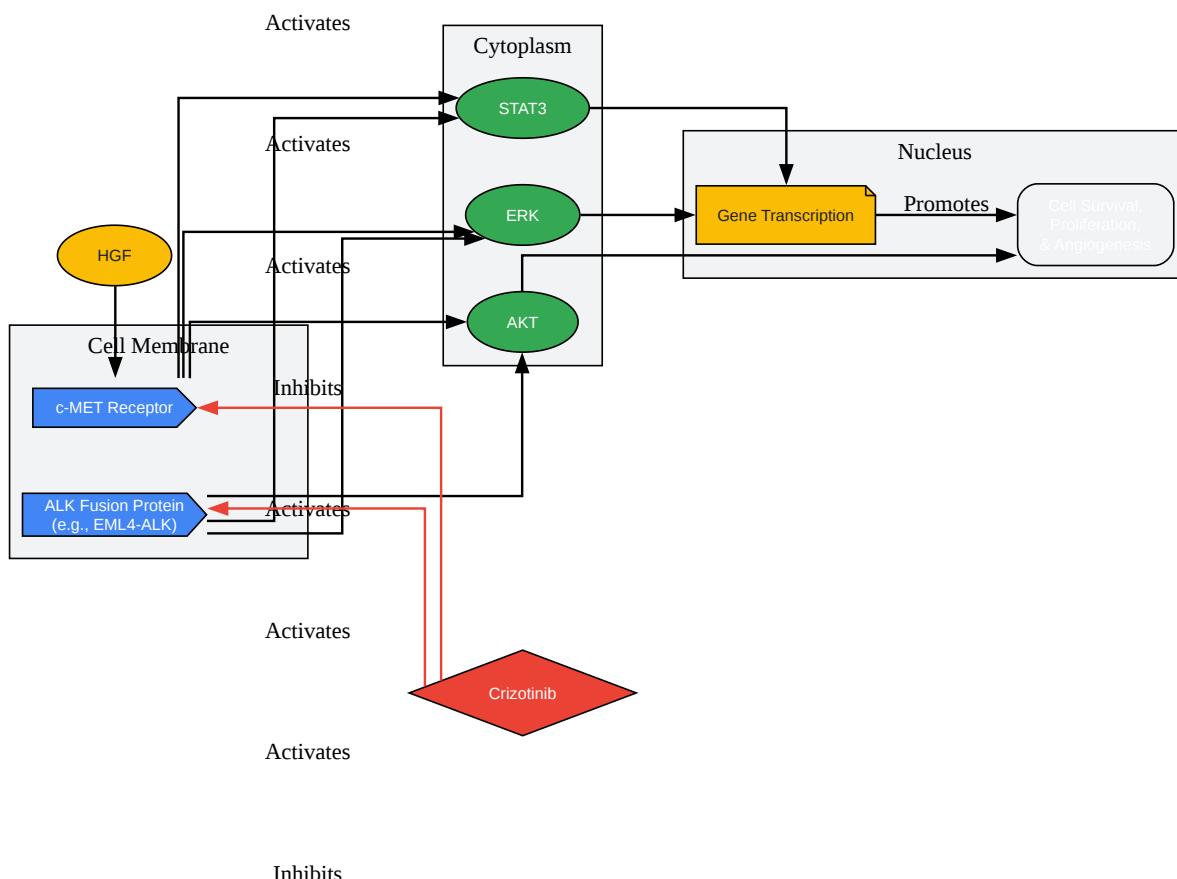
- The final step involves the removal of a tert-Butoxycarbonyl (Boc) protecting group under acidic conditions to yield Crizotinib.

Visualizations



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Caption: Enzalutamide's mechanism of action in the androgen receptor signaling pathway.



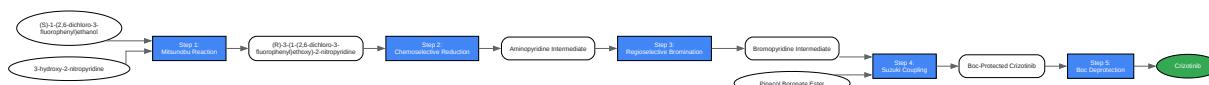
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Caption: Crizotinib's inhibitory action on ALK and c-MET signaling pathways.



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Caption: Synthetic workflow for the preparation of Enzalutamide.



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Caption: Synthetic workflow for the preparation of Crizotinib.

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